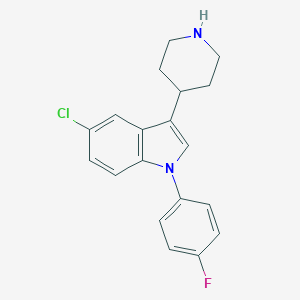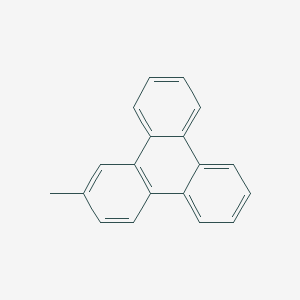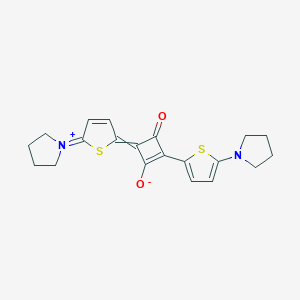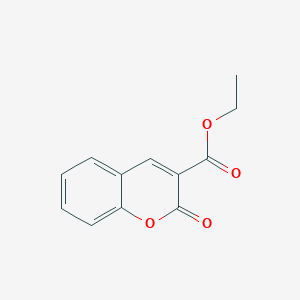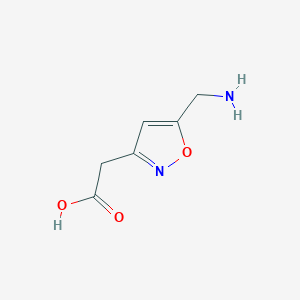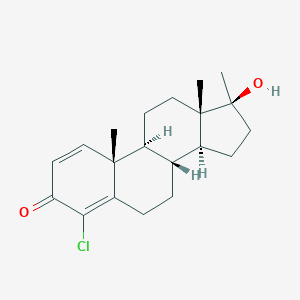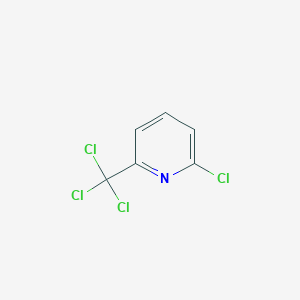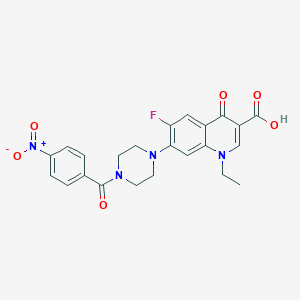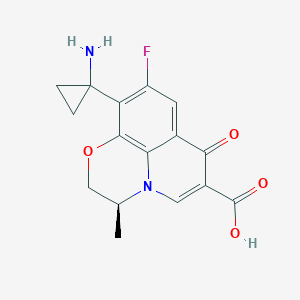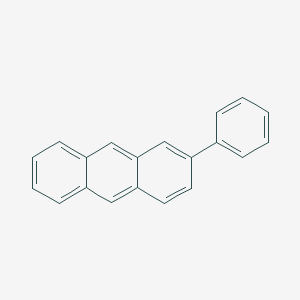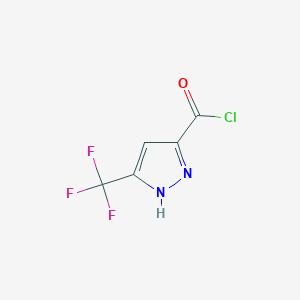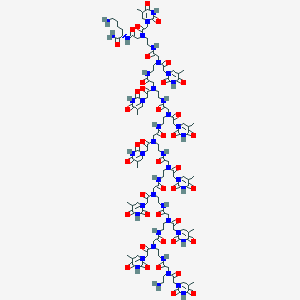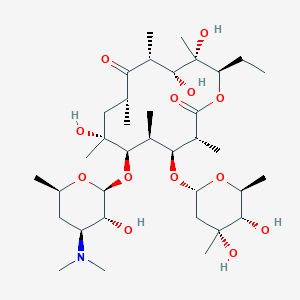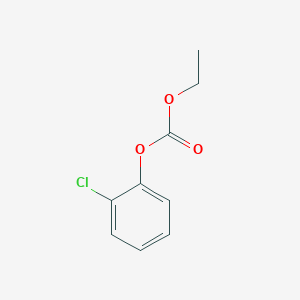
2-Chlorophenyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorophenyl ethyl carbonate, also known as cinnarizine, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is widely used in scientific research due to its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-Chlorophenyl ethyl carbonate is not fully understood. However, it is known to block calcium channels in the cell membrane, which reduces the influx of calcium ions into the cell. This, in turn, reduces the release of neurotransmitters such as dopamine, serotonin, and histamine, which are involved in various physiological processes such as motor control, cognition, and sleep-wake cycles.
Effets Biochimiques Et Physiologiques
2-Chlorophenyl ethyl carbonate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of histamine, which is involved in allergic reactions. It has also been shown to inhibit the activity of phosphodiesterase, an enzyme that breaks down cyclic AMP, which is involved in intracellular signaling pathways. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chlorophenyl ethyl carbonate has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a long half-life and can be administered orally or intravenously. However, it also has some limitations. It has a narrow therapeutic index, which means that the dose must be carefully controlled to avoid toxicity. It can also cause side effects such as drowsiness, dizziness, and gastrointestinal disturbances.
Orientations Futures
There are several future directions for research on 2-Chlorophenyl ethyl carbonate. One area of interest is its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another area of interest is its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Chlorophenyl ethyl carbonate and to identify potential drug targets for the development of new therapeutic agents.
Méthodes De Synthèse
2-Chlorophenyl ethyl carbonate can be synthesized by the reaction between 2-chlorophenyl ethanol and phosgene in the presence of triethylamine. The reaction yields a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone.
Applications De Recherche Scientifique
2-Chlorophenyl ethyl carbonate has been extensively studied for its pharmacological properties, including its antiemetic, antihistaminic, and calcium channel blocking activities. It has been used in the treatment of various conditions such as motion sickness, vertigo, and allergies. In addition, it has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
1847-88-7 |
|---|---|
Nom du produit |
2-Chlorophenyl ethyl carbonate |
Formule moléculaire |
C9H9ClO3 |
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
(2-chlorophenyl) ethyl carbonate |
InChI |
InChI=1S/C9H9ClO3/c1-2-12-9(11)13-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |
Clé InChI |
QRZPLIREDJPIHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=CC=C1Cl |
SMILES canonique |
CCOC(=O)OC1=CC=CC=C1Cl |
Autres numéros CAS |
1847-88-7 |
Synonymes |
(2-chlorophenyl) ethyl carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
